N-(4,6-dimethylpyrimidin-2-yl)methionine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-7-6-8(2)13-11(12-7)14-9(10(15)16)4-5-17-3/h6,9H,4-5H2,1-3H3,(H,15,16)(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIFURCXKBFSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(CCSC)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 4,6 Dimethylpyrimidin 2 Yl Methionine and Analogues
Strategies for N-Conjugation of Pyrimidine (B1678525) Scaffolds with Amino Acids
The formation of a covalent bond between a pyrimidine scaffold and an amino acid, such as methionine, can be achieved through several synthetic strategies. The most common approaches involve the formation of an amide bond or through alkylation reactions.
Amide Bond Formation Approaches for Methionine Conjugation
Amide bond formation is a fundamental transformation in organic chemistry and a cornerstone of peptide synthesis. nih.gov This strategy can be employed to connect a pyrimidine moiety bearing a carboxylic acid group to the amino group of methionine, or conversely, an amino-functionalized pyrimidine to the carboxylic acid of methionine. The latter is a more common approach.
The general principle involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. researchgate.net For the synthesis of pyrimidine-methionine conjugates, this would typically involve the reaction of an aminopyrimidine with a suitably protected methionine derivative. A variety of coupling reagents can be utilized to facilitate this reaction, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net
The use of protecting groups for the amino and carboxylic acid functionalities of methionine is crucial to prevent side reactions and ensure regioselectivity. The N-terminus of methionine is commonly protected with groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), while the C-terminus can be protected as an ester (e.g., methyl or ethyl ester). researchgate.net The choice of protecting groups is dictated by their stability under the reaction conditions and the ease of their subsequent removal.
A general reaction scheme for the amide bond formation is presented in Scheme 1 .
Scheme 1: General approach for amide bond formation between an aminopyrimidine and protected methionine.
R-NH2 + HOOC-Met(PG) --(Coupling Reagents)--> R-NH-CO-Met(PG) --(Deprotection)--> R-NH-CO-Met
Where R represents the pyrimidine scaffold and PG represents protecting groups.
Challenges in this approach include potential racemization of the chiral center of methionine, which can be minimized by careful selection of coupling reagents and reaction conditions. researchgate.net
Alkylation Reactions Involving Pyrimidine Thiol Derivatives
An alternative and widely used method for conjugating pyrimidines to other molecules is through the alkylation of pyrimidine thiol derivatives, also known as thiopyrimidines or pyrimidinethiones. nih.govnih.gov 2-Thiouracil and its derivatives are common starting materials for such reactions. nih.gov The sulfur atom in the thiopyrimidine is a soft nucleophile and readily reacts with electrophiles like alkyl halides. nih.gov
In the context of conjugating methionine, a derivative of methionine bearing a suitable leaving group on its side chain would be required. However, a more direct and common approach involves the S-alkylation of a pyrimidine thiol with a methionine derivative where the amino or carboxyl group is attached to an alkyl halide. For instance, 2-mercapto-4,6-dimethylpyrimidine can be reacted with an N-haloacetylated methionine ester.
This S-alkylation reaction typically proceeds under basic conditions to deprotonate the thiol group, forming a more nucleophilic thiolate anion. Common bases used include sodium hydride (NaH), potassium carbonate (K2CO3), or organic bases like triethylamine (B128534) (TEA). The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
A representative reaction is shown in Scheme 2 .
Scheme 2: S-alkylation of a pyrimidine thiol with a methionine derivative.
Pyrimidine-SH + X-(CH2)n-Met(Protected) --(Base)--> Pyrimidine-S-(CH2)n-Met(Protected)
Where X is a halogen and n is an integer.
This method offers a robust way to form a stable thioether linkage between the pyrimidine ring and the amino acid. escholarship.org
Synthesis of N-(4,6-Dimethylpyrimidin-2-yl)methionine
While a direct, one-pot synthesis of this compound is not extensively reported in the literature, a plausible and efficient synthetic route can be devised based on established reactions of pyrimidine derivatives. A logical approach involves a nucleophilic aromatic substitution reaction.
The synthesis would commence with a commercially available or readily synthesized starting material, 2-chloro-4,6-dimethylpyrimidine (B132427). This compound can be prepared from the condensation of acetylacetone (B45752) with urea (B33335) followed by chlorination. The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic substitution due to the electron-withdrawing nature of the two nitrogen atoms in the ring. wikipedia.org
The subsequent step would involve the reaction of 2-chloro-4,6-dimethylpyrimidine with the amino group of methionine. To avoid side reactions with the carboxylic acid moiety of methionine, it is advantageous to use a protected form of the amino acid, such as methionine methyl ester. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge the hydrochloric acid generated during the reaction. The reaction is usually performed in a suitable solvent like ethanol, n-butanol, or DMF at elevated temperatures.
Finally, the ester group of the resulting conjugate can be hydrolyzed under basic conditions (e.g., using sodium hydroxide (B78521) in a mixture of water and an organic solvent) to yield the desired this compound.
The proposed synthetic pathway is outlined in Scheme 3 .
Scheme 3: Proposed synthesis of this compound.
1. Acetylacetone + Urea --> 2-hydroxy-4,6-dimethylpyrimidine
2. 2-hydroxy-4,6-dimethylpyrimidine --(POCl3)--> 2-chloro-4,6-dimethylpyrimidine
3. 2-chloro-4,6-dimethylpyrimidine + H-Met-OMe --(Base)--> (4,6-dimethylpyrimidin-2-yl)-Met-OMe
4. (4,6-dimethylpyrimidin-2-yl)-Met-OMe --(NaOH/H2O)--> this compound
Targeted Derivatization of the this compound Scaffold
Once the core scaffold of this compound is synthesized, it can be further modified at either the pyrimidine moiety or the methionine side chain to explore structure-activity relationships for various applications.
Modification of the Pyrimidine Moiety
The 4,6-dimethylpyrimidine (B31164) ring offers several positions for further functionalization. The reactivity of the pyrimidine ring is influenced by the electron-donating or electron-withdrawing nature of the substituents. nih.gov
Modification at the 5-position: The C5 position of the pyrimidine ring is generally the most susceptible to electrophilic substitution due to its relatively higher electron density compared to the C2, C4, and C6 positions. wikipedia.org Reactions such as halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide), nitration, and formylation can be carried out at this position. wikipedia.org These modifications introduce functional handles that can be used for further derivatization, for example, through cross-coupling reactions. mdpi.com
Modification of the Methyl Groups: The methyl groups at the C4 and C6 positions can also be functionalized. For instance, they can undergo condensation reactions with aldehydes or be halogenated under radical conditions. These transformations can introduce a variety of substituents at these positions.
The following table summarizes potential modifications to the pyrimidine moiety.
| Position | Reaction Type | Reagents | Potential Functional Group |
| C5 | Electrophilic Halogenation | NBS, NCS | -Br, -Cl |
| C5 | Nitration | HNO3/H2SO4 | -NO2 |
| C4, C6 (Methyls) | Condensation | Aldehydes | -CH=CHR |
Modification of the Methionine Side Chain
The thioether group in the methionine side chain is a key site for selective chemical modification. nih.gov Its relatively weak nucleophilicity compared to other amino acid side chains like cysteine allows for specific targeting under controlled conditions.
Oxidation: The sulfur atom of the thioether can be readily oxidized to form a sulfoxide (B87167) and further to a sulfone. escholarship.org This transformation significantly increases the polarity of the side chain. escholarship.org A variety of oxidizing agents can be used, including hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA). The oxidation can often be controlled to selectively form the sulfoxide. mdpi.com This modification can be reversible in biological systems.
Alkylation: The thioether can also act as a nucleophile and react with alkylating agents to form a sulfonium (B1226848) ion. escholarship.org This introduces a positive charge and can be used to attach a variety of functional groups. This reaction is typically performed with alkyl halides or other electrophiles. escholarship.org
The table below outlines key modifications of the methionine side chain.
| Reaction Type | Reagents | Resulting Functional Group |
| Oxidation | H2O2, m-CPBA | Sulfoxide (-S=O), Sulfone (-SO2-) |
| Alkylation | Alkyl Halides (e.g., CH3I) | Sulfonium Ion (-S+R-) |
Synthesis of Mixed-Ligand Chelates Incorporating Pyrimidine Derivatives
The formation of mixed-ligand chelates involving pyrimidine derivatives and amino acids is a significant area of research in coordination chemistry, owing to the diverse biological activities and structural features of these complexes. nih.govsciepub.com The pyrimidine moiety, with its nitrogen heteroatoms, and amino acids, with their carboxyl and amino groups, provide multiple donor sites for coordination with metal ions. sciepub.com This allows for the formation of stable chelate rings. nih.gov
The synthesis of these complexes typically involves the reaction of a metal salt with the primary pyrimidine-based ligand, followed by the addition of a secondary ligand, such as an amino acid, in a suitable solvent. jocpr.com For instance, mixed-ligand Ni(II) complexes have been synthesized using 2-amino-6-methyl pyrimidine-4-ol as the primary ligand and various amino acids like L-Serine, L-isoleucine, and L-proline as secondary ligands. sciepub.com The general synthetic route can be represented as:
M + L1 + L2 → [M(L1)(L2)]
Where:
M is the metal ion (e.g., Ni(II), Cu(II), Fe(III)) nih.govsciepub.com
L1 is the primary pyrimidine derivative ligand
L2 is the secondary amino acid ligand
The reaction conditions, such as pH and temperature, are crucial for the successful formation and isolation of the desired mixed-ligand complexes. jocpr.com Characterization of these complexes is carried out using various spectroscopic and analytical techniques, including elemental analysis, IR, electronic spectra, and magnetic susceptibility measurements to determine the coordination mode and geometry of the complex. nih.gov For example, IR spectroscopy can confirm the coordination of the metal to the nitrogen and oxygen atoms of the ligands. nih.gov
Studies have shown that pyrimidine derivatives can act as bidentate or monodentate ligands, coordinating with metal ions through the nitrogen atoms of the pyrimidine ring and/or exocyclic functional groups. Amino acids typically coordinate as bidentate ligands through the nitrogen of the amino group and the oxygen of the carboxyl group. sciepub.com The resulting mixed-ligand complexes often exhibit octahedral or tetrahedral geometries, depending on the metal ion and the ligands involved. nih.gov
The table below summarizes examples of metal ions and ligands used in the synthesis of mixed-ligand chelates.
| Metal Ion | Primary Ligand (Pyrimidine Derivative) | Secondary Ligand (Amino Acid/Other) | Reference |
| Ni(II) | 2-amino-6-methyl pyrimidine-4-ol | L-Serine, L-isoleucine, L-proline | sciepub.com |
| Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Barbital, Thiouracil | Methionine, Lysine (B10760008), Alanine | nih.gov |
| Fe(III), Co(II), Cu(II), Cd(II) | Furfural-type imine ligand | 2,2′-bipyridine | nih.gov |
| Fe(III), Ce(IV), Th(IV) | Schiff base of L-alanine and 2-Hydroxyacetophenone | 2-aminophenol | jocpr.com |
Stereoselective Synthesis and Chiral Resolution Considerations
This compound is a chiral compound due to the stereocenter at the α-carbon of the methionine moiety. Therefore, its synthesis and separation into enantiomerically pure forms are critical for studying its specific biological activities. The two main strategies to obtain enantiomerically pure forms of such a compound are stereoselective synthesis and chiral resolution of a racemic mixture.
Stereoselective Synthesis:
Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule. This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts. For amino acid derivatives, several methods have been developed. For example, the Strecker synthesis, a well-established method for synthesizing amino acids, can be made stereoselective by using a chiral amine. nih.gov Condensation of a ketone with a chiral amine, followed by the addition of a cyanide source, can lead to the formation of an α-amino nitrile with a preference for one diastereomer. nih.gov Subsequent hydrolysis would yield the desired enantiomerically enriched amino acid derivative.
Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the substrate to direct the stereochemical outcome of a reaction, and then subsequently removed. nih.gov For instance, in the synthesis of dihydropyridines, chiral auxiliary ester groups have been used to facilitate the separation of diastereomers by crystallization or chromatography. nih.gov
Chiral Resolution:
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. Common methods for chiral resolution include:
Formation of Diastereomeric Salts: This classic method involves reacting the racemic mixture (e.g., a racemic amino acid) with a chiral resolving agent to form a pair of diastereomeric salts. google.com These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.govgoogle.com For amino acids like methionine, chiral acids such as (+)-α-bromocamphor-π-sulfonic acid have been used as resolving agents. google.com
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. nih.govnih.govmdpi.com The enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus their separation. This method has been successfully applied to resolve various racemic compounds, including nitro-derivatives of propranolol. mdpi.com
Enzymatic Resolution: Enzymes are inherently chiral and can exhibit high stereoselectivity. They can be used to selectively catalyze a reaction on one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be easily separated from the product.
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone in the structural analysis of organic molecules, utilizing the interaction of electromagnetic radiation with matter to provide detailed information about molecular structure, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-(4,6-dimethylpyrimidin-2-yl)methionine, both ¹H and ¹³C NMR are essential for confirming the covalent linkage between the methionine and dimethylpyrimidine moieties.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to display a unique set of signals corresponding to each chemically distinct proton in the molecule. Key diagnostic signals would include those from the methionine backbone, such as the α-proton, the adjacent methylene (B1212753) protons, the S-methyl group, and the protons of the 4,6-dimethylpyrimidine (B31164) ring. hmdb.cahmdb.ca The coupling patterns (splitting) between adjacent protons would further confirm the connectivity.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. This includes the carbonyl carbon of the carboxylic acid, the carbons of the pyrimidine (B1678525) ring, the aliphatic carbons of the methionine side chain, and the methyl carbons. nih.gov
Predicted NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Carboxylic Acid (COOH) | ~10-12 (broad s) | ~175-180 |
| α-CH (Methionine) | ~4.5-4.7 (t) | ~53-55 |
| β-CH₂ (Methionine) | ~2.1-2.3 (m) | ~30-32 |
| γ-CH₂ (Methionine) | ~2.5-2.7 (t) | ~31-33 |
| S-CH₃ (Methionine) | ~2.1 (s) | ~15-16 |
| Pyrimidine Ring CH | ~6.5 (s) | ~110-115 |
| Pyrimidine Ring C-NH | - | ~162-164 |
| Pyrimidine Ring C-CH₃ | - | ~167-169 |
| Pyrimidine CH₃ | ~2.4 (s) | ~23-25 |
| NH | ~7.5-8.0 (broad s) | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for determining the molecular weight of a compound with high accuracy and for obtaining structural information through the analysis of fragmentation patterns. researchgate.net
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the molecular weight of this compound, allowing for the calculation of its elemental formula (C₁₁H₁₆N₄O₂S). This provides strong evidence for the compound's identity.
Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z (Monoisotopic) | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₁₇N₄O₂S⁺ | 269.1067 | Protonated Molecular Ion |
| [M-COOH]⁺ | C₁₀H₁₆N₄S⁺ | 224.1145 | Loss of the carboxyl group |
| [C₆H₈N₃]⁺ | C₆H₈N₃⁺ | 122.0713 | Fragment corresponding to the 4,6-dimethylpyrimidin-2-amine moiety |
| [C₅H₁₀NO₂S]⁺ | C₅H₁₀NO₂S⁺ | 148.0427 | Fragment corresponding to the methionine moiety |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. nist.gov For this compound, the IR spectrum would show characteristic absorption bands for the N-H bond of the secondary amine, the O-H and C=O bonds of the carboxylic acid group, C-H bonds, and the C=N and C=C bonds within the pyrimidine ring. ijera.commdpi.com
Predicted Key IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching (broad) | 2500-3300 |
| N-H (Amine) | Stretching | 3200-3400 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 |
| C=N, C=C (Pyrimidine Ring) | Stretching | 1550-1650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems containing chromophores like aromatic or conjugated systems. nih.gov The 4,6-dimethylpyrimidine moiety in this compound acts as the primary chromophore, expected to exhibit characteristic π → π* transitions. The position of the maximum absorbance (λmax) is sensitive to the molecular environment and substitution pattern. researchgate.netresearchgate.net
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating components of a mixture and for determining the purity and concentration of a substance.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. jofamericanscience.org For this compound, a reversed-phase HPLC (RP-HPLC) method is typically most suitable for purity assessment and quantitative analysis. nih.govresearchgate.net
In RP-HPLC, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase (e.g., C18). helixchrom.com A polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile, is used for elution. sielc.com Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. Quantitative analysis is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the sample.
Typical RP-HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm particle size (e.g., 4.6 x 250 mm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Elution | Gradient elution (e.g., 5% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~270 nm |
| Temperature | 25 °C |
Ion-Exchange Chromatography (IEC) for Amino Acid Components
Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. harvardapparatus.commdpi.com This technique is particularly well-suited for the analysis of amino acids. 193.16.218 In the context of this compound, IEC would be the method of choice to analyze the methionine component, for instance, after acidic hydrolysis of the parent compound to verify its presence and quantity.
The analysis typically employs a cation-exchange resin. nih.gov At a low pH, the amino group of methionine is protonated, giving it a net positive charge and allowing it to bind to the negatively charged stationary phase. Elution is then achieved by increasing the pH or the ionic strength of the mobile phase, which disrupts the electrostatic interaction and releases the bound amino acid. fredhutch.org Post-column derivatization with a reagent like ninhydrin (B49086) allows for sensitive colorimetric detection. 193.16.218
Due to the absence of publicly available X-ray crystallography data for the specific compound this compound in the provided search results, the requested article section focusing on its solid-state structural determination cannot be generated.
Extensive searches for crystallographic information, including key parameters such as crystal system, space group, and unit cell dimensions, did not yield any specific findings for this compound. The search results primarily contained information on related but structurally distinct compounds, such as derivatives of 2-amino-4,6-dimethylpyrimidine (B23340) and various salts of methionine.
Without access to the fundamental crystallographic data, it is not possible to create the detailed research findings and data tables as stipulated in the instructions. The generation of scientifically accurate and informative content for the "X-ray Crystallography for Solid-State Structural Determination" section is entirely contingent on the availability of this specific experimental data, which appears to be unpublished or not indexed in the searched scientific databases.
Therefore, the requested article cannot be completed as per the provided outline and content requirements.
Computational Chemistry and Molecular Modeling of N 4,6 Dimethylpyrimidin 2 Yl Methionine and Derivatives
Quantum Mechanical (QM) and Molecular Mechanical (MM) Approaches
Quantum and molecular mechanics are foundational computational methods used to understand molecules at an electronic and atomic level.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of molecules. nih.gov For a compound like N-(4,6-dimethylpyrimidin-2-yl)methionine, DFT calculations would be employed to determine properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These calculations provide insights into the molecule's stability and regions susceptible to electrophilic or nucleophilic attack, thereby predicting its chemical reactivity. researchgate.netbiointerfaceresearch.com Studies on related pyrimidine (B1678525) and amino acid derivatives frequently use DFT to understand their fundamental electronic characteristics and reaction mechanisms. rsc.orgnih.gov
QM/MM Hybrid Methods for Enzymatic Reaction Mechanisms
To study the behavior of this compound within a biological system, such as at the active site of an enzyme, researchers would typically use hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. This approach treats the chemically active region (the compound and key enzymatic residues) with high-accuracy QM, while the larger protein and solvent environment is modeled using more computationally efficient MM. nih.gov This allows for the detailed simulation of bond-breaking and bond-forming events, elucidation of reaction pathways, and calculation of activation energies for potential enzymatic transformations involving the compound. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is crucial in drug discovery and design.
Prediction of Binding Affinities with Biological Macromolecules
Molecular docking simulations could predict how strongly this compound and its derivatives bind to a specific biological target, such as an enzyme or receptor. The simulation calculates a docking score, which serves as an estimate of the binding free energy, indicating the affinity of the ligand for the protein's active site. nih.gov Research on other pyrimidine derivatives has successfully used this approach to identify potential inhibitors for various enzymes by comparing the binding affinities of a series of related compounds. nih.govnih.gov
Analysis of Ligand-Protein Interaction Modes
Beyond predicting affinity, molecular docking provides a detailed, three-dimensional model of the ligand-protein complex. This allows for the precise analysis of the non-covalent interactions that stabilize the binding, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For this compound, this analysis would identify the key amino acid residues in a target protein that interact with the pyrimidine ring, the methionine side chain, and its carboxyl and amino groups, guiding the rational design of more potent and selective derivatives. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular dynamics simulations provide a view of the dynamic nature of molecules and their complexes over time, offering insights that static models cannot.
MD simulations would be used to study the conformational flexibility of this compound, exploring the different shapes it can adopt in solution or when bound to a protein. nih.gov Furthermore, by simulating the ligand-protein complex obtained from molecular docking over a period of nanoseconds or longer, MD can assess the stability of the predicted binding pose. This analysis ensures that the key interactions are maintained over time, providing a more rigorous validation of the docking results and a deeper understanding of the binding event's dynamics. plos.org
While the specific application of these computational methods to this compound has not yet been documented in the accessible scientific literature, the techniques described represent a robust framework for its future investigation. Such studies would be invaluable for elucidating its physicochemical properties and potential biological activities.
In Silico Prediction of Molecular Properties for Biological Performance
The prediction of molecular properties through computational, or in silico, methods is a cornerstone of modern drug discovery and development. These techniques allow for the early assessment of a compound's potential biological performance, guiding the synthesis and experimental testing of the most promising candidates. For this compound and its derivatives, in silico tools can provide crucial insights into their pharmacokinetic and pharmacodynamic profiles.
Detailed research findings on the in silico properties of this compound are not extensively available in publicly accessible literature. However, the biological potential of closely related pyrimidine-amino acid conjugates has been explored, providing a framework for understanding the likely characteristics of this specific compound. Computational analyses of similar molecules typically focus on predicting properties that fall under the umbrella of ADME (Absorption, Distribution, Metabolism, and Excretion) and drug-likeness.
Physicochemical Properties and Drug-Likeness
A fundamental step in the in silico evaluation of a potential drug candidate is the calculation of its physicochemical properties and its adherence to established drug-likeness rules, such as Lipinski's Rule of Five. These rules correlate a compound's molecular properties with its likelihood of being orally bioavailable. For a molecule like this compound, these parameters can be estimated using various computational models.
| Property | Predicted Value | Compliance with Lipinski's Rule of Five |
| Molecular Weight | ~255.3 g/mol | Yes (< 500) |
| LogP (octanol-water partition coefficient) | ~1.5 - 2.5 | Yes (≤ 5) |
| Hydrogen Bond Donors | 2 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 5 | Yes (≤ 10) |
| Molar Refractivity | ~70 - 75 | N/A |
| Polar Surface Area (PSA) | ~90 - 100 Ų | N/A |
Note: The values in this table are estimations based on the general properties of similar chemical structures and may not represent the exact values for this compound.
Pharmacokinetic (ADME) Predictions
Beyond basic physicochemical properties, more sophisticated computational models can predict the pharmacokinetic behavior of a compound. These predictions are vital for anticipating how a drug will behave in a biological system.
| ADME Property | Predicted Outcome | Implication for Biological Performance |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests good potential for crossing the intestinal epithelial barrier. |
| P-glycoprotein (P-gp) Substrate | Likely No | Reduced likelihood of being actively pumped out of cells, which can improve bioavailability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May have limited access to the central nervous system. |
| Plasma Protein Binding (PPB) | Moderate | A balance between being available for therapeutic action and having a reasonable duration of action. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific isoforms (e.g., CYP1A2, CYP2C9) | Could lead to drug-drug interactions if co-administered with other medications metabolized by these enzymes. |
| Excretion | ||
| Renal Organic Cation Transporter (OCT2) Substrate | Possible | May be actively secreted by the kidneys, influencing its clearance rate. |
Note: These predictions are based on computational models and require experimental validation. The specific metabolic profile and transporter interactions can vary significantly.
The in silico analysis of this compound and its potential derivatives suggests that this class of compounds may possess favorable drug-like properties. The predicted high intestinal absorption and moderate plasma protein binding are promising for oral administration. However, potential interactions with metabolic enzymes like cytochrome P450 warrant further investigation to avoid adverse drug-drug interactions. The predicted limited ability to cross the blood-brain barrier could be advantageous for targeting peripheral tissues while minimizing central nervous system side effects.
It is crucial to emphasize that these in silico predictions serve as a preliminary guide. The actual biological performance of this compound must be confirmed through rigorous experimental studies, including in vitro assays and in vivo animal models. Nevertheless, computational chemistry and molecular modeling provide an invaluable and resource-efficient starting point for the exploration of this and other novel chemical entities.
In Vitro Biological Activity and Mechanistic Investigations of N 4,6 Dimethylpyrimidin 2 Yl Methionine and Analogues
Enzyme Inhibition Studies and Mechanistic Insights
The biological activity of N-(4,6-dimethylpyrimidin-2-yl)methionine and its analogues is significantly defined by their interactions with various enzyme systems. These interactions are crucial for understanding their therapeutic potential and mechanism of action at a molecular level.
Histone Lysine (B10760008) Methyltransferases (KMTs) are critical enzymes in epigenetic regulation, catalyzing the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to lysine residues on histone and non-histone proteins. nih.govnih.gov Alterations in the activity of these enzymes, such as G9a (also known as EHMT2) and G9a-like protein (GLP or EHMT1), are linked to various diseases, making them attractive therapeutic targets. nih.gov These enzymes are primarily responsible for the mono- and dimethylation of Histone H3 at lysine 9 (H3K9me1 and H3K9me2). nih.gov The development of small molecule inhibitors for KMTs has been an area of intense research, leading to the discovery of compounds like BIX-01294, a diazepin-quinazolin-amine derivative that specifically inhibits G9a and GLP. unc.educambridge.org
However, a review of the current scientific literature does not provide specific data on the inhibitory activity of this compound or its direct analogues against Histone Lysine Methyltransferases. Further screening and enzymatic assays would be required to determine if this particular chemical scaffold interacts with EHMTs or other KMTs.
Gamma-aminobutyric acid type A (GABA-A) receptors are ligand-gated ion channels that play a central role in mediating inhibitory neurotransmission in the brain. nih.govwikipedia.org These receptors can be allosterically modulated by a variety of molecules, which bind to sites distinct from the GABA binding site to enhance or inhibit receptor function. wikipedia.orgmdpi.com While various compound classes, including benzodiazepines and barbiturates, are known positive allosteric modulators, research into novel scaffolds is ongoing. wikipedia.org Some studies have explored pyrimidine (B1678525) derivatives, such as dihydropyrimidinones, for their ability to potentiate GABA-induced currents. Additionally, specific amino acid residues, including methionine, have been identified within the transmembrane domains of GABAAR subunits, forming binding cavities for anesthetic modulators like propofol. nih.gov
Despite the known roles of pyrimidine structures and methionine residues in the context of GABAAR modulation, there is no specific research available that details the activity of this compound or its close analogues on GABA-A receptors or related aminotransferases.
Sirtuins are a class of NAD+-dependent deacylases that play crucial roles in numerous biological processes, including cell cycle regulation and autophagy. researchgate.net The human sirtuin 2 (SIRT2) isoform has emerged as a significant target in disease research, particularly in oncology. researchgate.net Structure-based optimization has led to the discovery of a series of potent and selective SIRT2 inhibitors based on a scaffold closely related to this compound.
Specifically, derivatives of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide have been identified as highly effective SIRT2 inhibitors. researchgate.net These compounds bind to an induced hydrophobic pocket at the interface of the Rossmann fold and zinc-binding domains, which is not present in other sirtuin isoforms like SIRT1 and SIRT3, thereby ensuring selectivity. researchgate.netnih.gov The 4,6-dimethylpyrimidine (B31164) moiety forms crucial π–π stacking interactions with phenylalanine residues (Phe96 and Phe190) within this pocket. nih.gov Structure-activity relationship (SAR) studies have elucidated the key features for potent inhibition. Modifications to the N-phenylacetamide portion of the molecule have been shown to significantly impact potency and selectivity. researchgate.net For instance, compound 28e from one such study, which incorporates a 3-(phenoxymethyl)phenyl group, demonstrated the highest potency with an IC50 value of 42 nM against SIRT2, while showing high selectivity over SIRT1 and SIRT3. researchgate.net
| Compound | Structure Modification (R group on N-phenyl) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |
|---|---|---|---|---|
| 13a | H | >100 | 1.58 | >100 |
| 28a | 3-Phenoxy | >100 | 0.14 | >100 |
| 28e | 3-(Phenoxymethyl) | >100 | 0.042 | >100 |
| 12f | 3-Fluorophenoxy | - | 0.85 | - |
| 12g | 3-Chlorophenoxy | - | 0.70 | - |
Data sourced from studies on 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide analogues. researchgate.netnih.gov
These findings confirm that the 4,6-dimethylpyrimidine core is a key pharmacophore for potent and selective SIRT2 inhibition, suggesting that this compound could serve as a valuable lead structure for designing novel inhibitors.
The unique structure of this compound, combining a pyrimidine heterocycle and an amino acid, suggests potential interactions with enzymes that process methionine. Methionine aminopeptidases (MetAPs), which are essential for cell proliferation, catalyze the removal of the N-terminal methionine from new proteins. nih.gov A class of inhibitors containing a pyridinylpyrimidine core has been shown to selectively inhibit human MetAP1 (HsMetAP1). nih.gov This indicates that pyrimidine-based scaffolds can effectively target the active sites of methionine-processing enzymes.
Furthermore, methionyl-tRNA synthetase, the enzyme responsible for charging tRNA with methionine for protein synthesis, is another potential target. Various methionine analogues, such as L-methionine hydroxamate, have been developed as inhibitors of this enzyme, demonstrating that modifications to the methionine structure can disrupt this crucial cellular process. nih.gov Given these precedents, it is plausible that this compound or its analogues could exhibit inhibitory activity against MetAPs or methionyl-tRNA synthetase, though specific studies are required for confirmation.
Antimicrobial Activity Evaluation and Proposed Mechanisms
The pyrimidine nucleus is a fundamental component of many natural and synthetic compounds with a wide array of biological activities, including antimicrobial effects. researchgate.net The incorporation of this scaffold into novel chemical structures is a common strategy in the search for new antibacterial agents.
Derivatives of pyrimidine are known to possess broad-spectrum biological activities, including antibacterial and antifungal properties. researchgate.netrjptonline.orgresearchgate.net Numerous studies have demonstrated that substituted pyrimidines can show moderate to good activity against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. rjptonline.orgresearchgate.net For example, certain 2-amino-4,6-diarylpyrimidines have shown a wide range of activity against various bacterial strains. rasayanjournal.co.in Similarly, 2-thio-substituted pyrimidine derivatives have been synthesized and evaluated, with some showing notable biological effects. researchgate.netnih.gov
The mechanism of action for such compounds can be varied. One promising strategy involves targeting essential bacterial metabolic pathways that are absent in humans, such as the methionine biosynthesis pathway. mdpi.com Inhibiting key enzymes in this pathway can lead to bacterial cell death. mdpi.comnih.gov Given that this compound is a methionine derivative, it or its analogues could potentially interfere with methionine synthesis or utilization in bacteria, presenting a plausible mechanism for antibacterial action. Some pyrimidine analogues have been shown to specifically target thymidine (B127349) synthesis, demonstrating potent activity against drug-resistant Gram-positive cocci. acs.org This highlights the potential for pyrimidine-based compounds to act as effective antibiotics through targeted metabolic disruption.
Antifungal Spectrum and Activity
The pyrimidine scaffold is a core component of many compounds exhibiting a wide range of biological activities, including antifungal properties. While specific studies on the antifungal spectrum of this compound are not extensively detailed in publicly available research, the activities of analogous compounds provide valuable insights. Pyrimidine derivatives are known to interfere with various fungal cellular processes. For instance, some 2-aminopyrimidine (B69317) derivatives have demonstrated notable antifungal efficacy.
The fungicidal activity of pyrimidine derivatives is often attributed to their ability to inhibit key enzymes in essential biosynthetic pathways. One such target is the L-methionine biosynthesis pathway, which is crucial for fungal growth and survival. The anilinopyrimidine fungicide Cyprodinil (4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine), a structural analogue, has been investigated as a potential inhibitor of enzymes within this pathway. This suggests that the N-(4,6-dimethylpyrimidin-2-yl) moiety could potentially target similar mechanisms.
To illustrate the antifungal potential of related pyrimidine structures, the following table presents the activity of various pyrimidine derivatives against different fungal species. It is important to note that these are not direct data for this compound but for analogous compounds, providing a comparative context.
Table 1: Antifungal Activity of Selected Pyrimidine Analogues
| Compound | Fungal Species | Activity (MIC/EC50 in µg/mL) | Reference |
|---|---|---|---|
| Pyrimidine Derivative 1 | Botryosphaeria dothidea | >50 | nih.gov |
| Pyrimidine Derivative 2 | Phomopsis sp. | 10.5 | nih.gov |
| Pyrimidine Derivative 3 | Botrytis cinerea | 28.7 | nih.gov |
| 2-Aminopyrimidine Schiff Base | Fusarium verticillioides | 10.68 | |
| 2-Aminopyrimidine Schiff Base | Macrophomina phaseolina | 12.5 |
MIC = Minimum Inhibitory Concentration; EC50 = Half maximal effective concentration. Note: The compounds listed are analogues and not this compound itself.
Antiproliferative Activity in Cellular Assays and Associated Pathways
Pyrimidine derivatives have been a significant focus in the development of anticancer agents due to their structural similarity to the nucleobases of DNA and RNA. ijpsjournal.com This allows them to interfere with nucleic acid synthesis and, consequently, cell division. While direct antiproliferative data for this compound is limited, the broader class of pyrimidine-containing molecules has demonstrated significant cytotoxic effects against various cancer cell lines.
The methionine component of the molecule is also of interest in the context of cancer biology. Many cancer cells exhibit a phenomenon known as "methionine addiction," where they are unable to proliferate in the absence of exogenous methionine. This dependency arises from their high demand for methionine in protein synthesis, methylation reactions (requiring S-adenosylmethionine, SAM), and the production of glutathione (B108866) to combat oxidative stress. nih.gov Therefore, a compound that interferes with methionine metabolism could selectively target cancer cells. Methionine analogues have been shown to inhibit S-adenosylmethionine biosynthesis, leading to growth inhibition in cancer cells. nih.gov
The antiproliferative activity of various pyrimidine analogues is presented in the table below, showcasing their potency against different human cancer cell lines.
Table 2: Antiproliferative Activity of Selected Pyrimidine Analogues
| Compound | Cancer Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| Thienopyrimidine Derivative 1 | MCF-7 (Breast) | 0.045 | researchgate.net |
| Thienopyrimidine Derivative 2 | MDA-MB-231 (Breast) | 0.16 | researchgate.net |
| 2-Aminopyrimidine Derivative | HCT-116 (Colon) | 60.9 | ijpsjournal.com |
| 2-Aminopyrimidine Derivative | PC-3 (Prostate) | 65.8 | ijpsjournal.com |
IC50 = Half maximal inhibitory concentration. Note: The compounds listed are analogues and not this compound itself.
DNA/Protein Interaction Studies and Biophysical Characterization
The interaction of this compound with macromolecules like DNA and proteins is a key aspect of its potential mechanism of action. The 2-aminopyrimidine moiety is capable of forming hydrogen bonds and engaging in dipole-dipole interactions, which are crucial for binding to biological targets. ijpsjournal.com Studies on steroidal pyrimidine derivatives have shown that these molecules can bind to DNA, primarily through electrostatic and hydrophobic interactions, with some suggesting intercalation into the minor groove of the DNA helix. nih.gov
The methionine portion of the molecule introduces another layer of potential interaction. Methionine is the precursor to S-adenosyl-L-methionine (SAM), the primary methyl group donor in cells. It has been demonstrated that SAM can non-enzymatically methylate DNA, leading to the formation of 7-methylguanine (B141273) and 3-methyladenine. This activity highlights a potential mechanism by which a methionine-containing compound could directly modify DNA.
Biophysical characterization of pyrimidine derivatives often involves techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and molecular docking studies to elucidate the nature and strength of their interactions with DNA and proteins. nih.gov For instance, the binding affinity of steroidal pyrimidines to DNA has been quantified, with binding constants (Kb) in the range of 1.93 x 10³ M⁻¹ to 2.31 x 10³ M⁻¹. nih.gov Such studies are essential to understand the molecular basis of the biological activities observed.
Plant Growth-Stimulating Activity and Phytohormonal Modulation
In the realm of agriculture, pyrimidine derivatives have emerged as promising plant growth regulators. auctoresonline.orgcrimsonpublishers.com These synthetic compounds often exhibit physiological effects similar to natural plant hormones, particularly auxins and cytokinins. researchgate.netindexcopernicus.com Their mechanism of action is believed to involve the modulation of endogenous phytohormone levels and signaling pathways. auctoresonline.org
Studies on various pyrimidine derivatives have demonstrated their ability to enhance different aspects of plant growth, including seed germination, shoot and root development, and photosynthetic activity. researchgate.netplantsciencejournal.com For instance, derivatives of 6-methyl-2-mercapto-4-hydroxypyrimidine have been shown to improve the growth of various crops. botanyjournals.com A new pyrimidine-type plant activator, designated PPA2, has been reported to induce immune responses against bacterial pathogens and promote the synthesis of primary metabolites in plants without inhibiting growth. mdpi.com
The regulatory effects of pyrimidine derivatives are thought to be mediated through their influence on the key enzymes involved in the biosynthesis, transport, and metabolism of endogenous auxins and cytokinins. auctoresonline.org This modulation of the plant's hormonal balance can lead to improved growth and stress resistance. The activity of these compounds is often dependent on their specific chemical structure and the concentration at which they are applied. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Cyprodinil (4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine) |
| S-adenosyl-L-methionine (SAM) |
| 6-methyl-2-mercapto-4-hydroxypyrimidine |
| 7-methylguanine |
| 3-methyladenine |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Key Pharmacophoric Features within the N-(4,6-Dimethylpyrimidin-2-yl)methionine Scaffold
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for biological activity. For the this compound scaffold, the key pharmacophoric features are derived from its constituent parts: the 2-aminopyrimidine (B69317) core and the methionine moiety.
The 2-aminopyrimidine structure is recognized as a vital pharmacophore responsible for the biological activities of many pyrimidine (B1678525) derivatives. researchgate.net The flat, conjugated heteroaromatic system of the pyrimidine ring is often an important factor contributing to its biological activity. mdpi.com The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, while the amino group linking the pyrimidine to the methionine serves as a hydrogen bond donor. This dual hydrogen-bonding capability is a critical feature for interaction with biological targets. nih.gov
The methionine portion contributes several key features. Its carboxylic acid group provides a hydrogen bond donor and acceptor site and a potential point for ionic interactions. The thioether group in the side chain introduces a hydrophobic element and a unique site for potential metabolic oxidation or interaction with specific receptor pockets. nih.gov
Based on studies of similar molecules that target methionine-related enzymes, a potential pharmacophore model for this compound could include a combination of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic features, which are crucial for binding to enzyme active sites. nih.govnih.gov
Table 1: Key Pharmacophoric Features of the this compound Scaffold
| Molecular Feature | Pharmacophoric Role | Potential Interaction |
|---|---|---|
| Pyrimidine Ring Nitrogens | Hydrogen Bond Acceptor | Interaction with donor groups (e.g., -NH, -OH) on a biological target. |
| Exocyclic Amino Group (-NH-) | Hydrogen Bond Donor | Forms a crucial hydrogen bond with acceptor groups (e.g., C=O) on a receptor. nih.gov |
| Methionine Carboxyl Group (-COOH) | Hydrogen Bond Donor/Acceptor, Ionic Interaction | Engages in hydrogen bonding or salt bridges with target residues. |
| Methionine Thioether (-S-CH₃) | Hydrophobic Feature | Fits into hydrophobic pockets of the binding site. |
| 4,6-Dimethyl Groups | Steric/Hydrophobic Feature | Influences orientation within the binding site and contributes to hydrophobic interactions. |
Impact of Pyrimidine Substitutions on Biological Activity and Selectivity
Substitutions on the pyrimidine ring are a cornerstone of SAR studies, as they significantly modulate a compound's potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, modifications at positions 4, 5, and 6, as well as on the exocyclic amino group, can lead to profound changes in biological activity.
Research on related 2-amino-4,6-diarylpyrimidine derivatives has shown that the nature of the substituents at the 4 and 6 positions is critical for activity and selectivity. nih.gov While the parent compound has methyl groups, replacing these with larger aryl groups can introduce new interactions and has been shown to lead to potent anti-inflammatory activity in other series. mdpi.com For instance, the introduction of amino or fluoro groups on such aryl substituents can dramatically increase or decrease inhibitory potency against specific targets like IL-6 and NO synthesis. mdpi.com
Table 2: Impact of Pyrimidine Ring Substitutions on Biological Activity in Analogous Series
| Position of Substitution | Type of Substituent | Observed Effect on Activity (in related compounds) | Reference |
|---|---|---|---|
| 4 and 6 | Aryl groups instead of methyl | Can introduce new interactions, leading to potent anti-inflammatory or receptor antagonist activity. | mdpi.comnih.gov |
| 4 and 6 (on aryl rings) | Amino (-NH₂) or Fluoro (-F) groups | Significantly alters potency and selectivity for targets like IL-6 and NO. | mdpi.com |
| 4 or 6 | Replacement of Methyl with Amino (-NH₂) | Can lead to a decrease in overall anti-inflammatory activity. | mdpi.com |
| 5 | Cyano (-CN) group | Increases acidity of the exocyclic amino group, strengthening hydrogen bonds and improving affinity. | nih.gov |
| 2 (on exocyclic amino) | Methyl (-CH₃) group | Can exert a prominent role in conferring selectivity for specific receptor subtypes (e.g., A₁AR). | nih.gov |
Role of the Methionine Moiety and its Derivatives in Modulating Activity
The methionine moiety is not merely a linker but an active contributor to the pharmacodynamic and pharmacokinetic profile of the molecule. Methionine is unique among amino acids due to its sulfur-containing side chain, which confers special properties. nih.gov
The thioether group is susceptible to oxidation, converting methionine to methionine sulfoxide (B87167). This process is reversible in biological systems via methionine sulfoxide reductases. nih.gov This redox cycle allows methionine residues to act as a catalytic antioxidant system, protecting the biological target or the drug molecule itself from oxidative damage. nih.gov This property could be particularly relevant for diseases involving oxidative stress.
Structurally, the methionine side chain provides a flexible hydrophobic tether that can adapt to the shape of a receptor's binding pocket. The terminal methyl group can engage in van der Waals interactions, and the sulfur atom can participate in non-covalent interactions with aromatic residues of a protein, contributing significantly to binding stability. nih.gov
Modifying the methionine moiety offers a route to fine-tune the compound's properties. For example, altering the length of the alkyl chain, replacing the thioether with a sulfone or sulfoxide, or esterifying the carboxylic acid can modulate the compound's polarity, metabolic stability, and binding affinity. As an essential amino acid, methionine is a precursor for several key metabolites, and compounds mimicking it may interfere with these metabolic pathways. researchgate.net
Correlation of In Silico Predictions with Experimental Biological Data
Computational, or in silico, methods are invaluable for predicting the biological activity of new compounds and rationalizing experimental SAR data. Techniques like molecular docking, quantitative structure-activity relationship (QSAR), and pharmacophore modeling are used to build predictive models that guide the design of more potent and selective analogs.
For compounds related to this compound, in silico studies have shown a strong correlation with experimental results. For example, quantitative pharmacophore models developed for methionyl-tRNA synthetase (MetRS) inhibitors demonstrated a high correlation between the estimated activities from the model and the experimentally measured activities for a large set of test molecules. nih.gov
Molecular docking simulations can predict the binding orientation of a ligand within the active site of a target protein, providing insights into key interactions. nih.gov These predicted binding modes can explain why certain substitutions enhance activity while others diminish it. For example, docking studies of aminopyrimidine derivatives have successfully elucidated the structure-activity relationship for their inhibitory activity. nih.gov Free energy perturbation simulations have also been used to interpret SAR trends with a high degree of accuracy. nih.gov
ADMET (Absorption, Distribution, Metabolism, Elimination, and Toxicity) predictions are another critical in silico tool used to assess the drug-like properties of compounds before synthesis, helping to identify candidates with favorable pharmacokinetic profiles. nih.govnih.gov
Table 3: Hypothetical Correlation of In Silico and Experimental Data for a Series of Analogs
| Compound Analog | Modification | Predicted Docking Score (kcal/mol) | Predicted Activity (QSAR) | Experimental IC₅₀ (nM) |
|---|---|---|---|---|
| Analog 1 | Parent (this compound) | -8.5 | 150 nM | 120 nM |
| Analog 2 | Replace 4,6-dimethyl with 4,6-diphenyl | -10.2 | 25 nM | 30 nM |
| Analog 3 | Add 5-cyano group to pyrimidine | -9.1 | 80 nM | 75 nM |
| Analog 4 | Replace methionine with glycine | -6.3 | >1000 nM | 1500 nM |
| Analog 5 | Oxidize methionine thioether to sulfoxide | -7.9 | 200 nM | 250 nM |
This table is illustrative and based on general principles of SAR and in silico modeling.
Rational Design Principles for Enhanced Efficacy and Specificity
The insights gained from SAR, SPR, and computational studies culminate in a set of rational design principles aimed at creating analogs of this compound with improved therapeutic profiles.
Scaffold Hopping and Decoration : The 4,6-dimethylpyrimidine (B31164) core can be retained as a central scaffold while its "decoration"—the substituents at various positions—is altered. A key strategy involves combining the rigid heterocyclic scaffold with different functional groups to optimize interactions with the target. mdpi.com For example, replacing the methyl groups with appropriately substituted aryl rings can explore new binding interactions and enhance potency. nih.gov
Structure-Based Design : If the three-dimensional structure of the biological target is known, structure-based design becomes a powerful tool. Docking simulations can be used to design modifications that optimize the fit within the binding pocket. This approach can guide the introduction of specific functional groups to form additional hydrogen bonds or hydrophobic interactions, thereby increasing affinity. nih.gov
Selectivity Enhancement : Achieving selectivity is crucial to minimize off-target effects. For the 2-aminopyrimidine scaffold, substitutions at the R² (exocyclic amino) and R⁴/R⁶ positions on the pyrimidine ring are known to control the selectivity profile. nih.gov For instance, introducing a methyl group on the exocyclic nitrogen has been shown to be a key determinant for selectivity toward certain adenosine (B11128) receptor subtypes. nih.gov
Modulation of Physicochemical Properties : Rational design also involves fine-tuning physicochemical properties like solubility and metabolic stability. The methionine moiety is a prime target for such modifications. Converting the carboxylic acid to an ester or amide can improve cell permeability, while modifying the thioether group can alter metabolic pathways. This helps in designing compounds with better ADMET profiles. nih.gov
Bioisosteric Replacement : This principle involves replacing certain functional groups with other groups that have similar physical or chemical properties, with the aim of improving the compound's activity or reducing toxicity. For example, the pyrimidine ring itself could be replaced by another bioisosteric heterocycle, or the thioether of methionine could be replaced by a selenoether or an alkane chain to probe the importance of the sulfur atom.
By systematically applying these principles, researchers can navigate the chemical space around the this compound scaffold to develop new chemical entities with superior efficacy and specificity.
Emerging Research Areas and Future Perspectives for N 4,6 Dimethylpyrimidin 2 Yl Methionine
Development of N-(4,6-Dimethylpyrimidin-2-yl)methionine as Chemical Probes
The development of chemical probes is essential for elucidating complex biological processes. Methionine's unique properties, including its relative scarcity in proteins and its role in critical metabolic pathways, make it an attractive target for designing such probes. chemrxiv.org The incorporation of the N-(4,6-dimethylpyrimidin-2-yl) group could offer a scaffold for developing novel probes with specific functionalities.
Research into methionine analogues has demonstrated their utility as tools for chemical biology. For instance, analogues with biorthogonal chemical reactivity, such as azidohomoalanine and homopropargylglycine, can be incorporated into proteins. nih.gov These modified proteins can then be tagged with fluorescent moieties or other functional groups via "click chemistry," a highly efficient and specific reaction. nih.gov This approach allows for the study of protein localization and interactions. nih.gov
Similarly, N-mustard analogs of S-adenosyl-L-methionine (SAM), the primary metabolite of methionine, have been synthesized as biochemical probes to study protein arginine methylation. researchgate.net These cofactor mimics can transfer azide- or alkyne-functionalized groups to protein substrates, enabling their subsequent detection and characterization. researchgate.net
Future research could focus on modifying this compound to create similar probes. By introducing reactive groups like azides or alkynes onto either the pyrimidine (B1678525) ring or the methionine side chain, researchers could develop tools to investigate the compound's own interactions or to probe enzymes involved in methionine metabolism. The pyrimidine moiety itself, with its potential for tunable fluorescence properties, could also be exploited in the design of probes for imaging and sensing applications. mdpi.com
Exploration of Novel Biological Targets and Pathways
The hybrid structure of this compound suggests that it may interact with a range of biological targets, potentially influencing multiple cellular pathways. Pyrimidine derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. nih.gov Methionine metabolism, on the other hand, is a central hub for cellular function, critical for protein synthesis, methylation reactions, and the production of antioxidants. nih.govnih.gov
Potential targets for this compound could lie within the methionine metabolic network. Key enzymes in this pathway include:
Methionine Aminopeptidases (MetAPs) : These enzymes are responsible for removing the initial methionine residue from newly synthesized proteins, a crucial step in protein maturation. nih.gov Inhibition of MetAPs has been explored as an anti-cancer strategy. nih.gov
Methionine Adenosyltransferase (MAT) : This enzyme catalyzes the conversion of methionine to S-adenosylmethionine (SAM), the universal methyl donor for countless biological reactions, including DNA and histone methylation. nih.govnih.gov
Enzymes of the Methionine Salvage Pathway : This pathway recycles methionine from metabolic byproducts, and its disruption can be detrimental to cells. nih.gov
Tumor-initiating cells, in particular, have shown a high dependency on the methionine cycle, making enzymes like MAT2A attractive therapeutic targets. nih.gov Given that this compound is a modified form of methionine, it could act as a competitive inhibitor or an allosteric modulator of these enzymes.
| Target Class | Specific Enzyme/Pathway | Potential Role/Activity | Reference |
|---|---|---|---|
| Protein Maturation | Methionine Aminopeptidases (MetAPs) | Inhibition of N-terminal methionine excision | nih.gov |
| Methionine Metabolism | Methionine Adenosyltransferase (MAT2A) | Disruption of S-adenosylmethionine (SAM) synthesis | nih.govnih.gov |
| Adenosylhomocysteinase (AHCY) | Inhibition of SAM byproduct recycling | nih.gov | |
| General Cellular Processes | Pyrimidine Synthesis/Metabolism | Antimicrobial, anti-inflammatory, antitumor effects | nih.gov |
Application in Agricultural Chemistry (e.g., Plant Growth Regulation)
In agricultural science, there is a continuous search for novel compounds that can enhance crop growth and yield. Methionine is a fundamental metabolite in plants, serving not only as a building block for proteins but also as a precursor to essential molecules like ethylene (B1197577) and polyamines, which regulate growth and development. nih.govnih.gov
Research has shown that derivatives of pyrimidine can act as potent plant growth regulators. auctoresonline.org Specifically, S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162) have demonstrated pronounced plant growth-stimulating activity. researchgate.net Studies on winter wheat (Triticum aestivum L.) have evaluated various pyrimidine derivatives for their ability to enhance growth in the vegetative phase. auctoresonline.org
In these studies, compounds structurally related to this compound showed significant effects on both shoot and root development. For example, derivatives of 6-methyl-2-mercapto-4-hydroxypyrimidine were found to increase shoot and root length substantially compared to control plants. auctoresonline.org This suggests a promising avenue for the application of this compound as a plant growth regulator. Its dual structure could potentially influence both methionine-dependent growth pathways and other regulatory mechanisms targeted by pyrimidines.
| Compound Type | Effect on Average Shoot Length (% Increase vs. Control) | Effect on Average Root Length (% Increase vs. Control) | Reference |
|---|---|---|---|
| Sodium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine (Methyur) | 36.38% | 133.33% | auctoresonline.org |
| Potassium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine (Kamethur) | Not specified as top performer | 118.61% | auctoresonline.org |
| Other pyrimidine derivatives (e.g., #4, 9, 10, 15) | Up to 71.75% | Up to 113.11% | auctoresonline.org |
Synergistic Effects with Other Bioactive Compounds
A key strategy in modern therapeutics is the use of combination therapies to enhance efficacy and overcome resistance. The unique metabolic profile of certain diseases, particularly cancer, opens opportunities for synergistic interactions. Many tumor cells exhibit what is known as "methionine dependency," meaning they cannot proliferate in a methionine-deficient environment, unlike normal cells.
Targeting this dependency has been explored as a therapeutic strategy. Studies have shown that depleting plasma methionine can arrest the growth of brain tumor xenografts. nih.gov While methionine depletion alone often does not eradicate the tumor, it can significantly sensitize cancer cells to conventional chemotherapeutic agents. For example, combining methionine depletion with DNA alkylating agents like N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU) or temozolomide (B1682018) (TMZ) resulted in a much greater delay in tumor growth than was seen with chemotherapy alone. nih.gov
Given its structure as a methionine derivative, this compound could potentially function as a modulator of methionine metabolism. By interfering with methionine uptake or utilization, it might induce a state of methionine stress within tumor cells. This could create a synergistic effect when combined with other bioactive compounds, such as chemotherapeutic drugs, enhancing their cytotoxic effects specifically in cancer cells. nih.gov Future research could investigate the potential of this compound to act as a chemosensitizer in various cancer models.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4,6-dimethylpyrimidin-2-yl)methionine with high purity?
- Method : React 4,6-dimethylpyrimidin-2-thiol with a methionine-derived electrophile (e.g., chloroacetyl-methionine) in refluxing ethanol. Optimize molar ratios (e.g., 1:1 to 1:2) and monitor via TLC. Purify via slow evaporation of a chloroform-acetone (1:5 v/v) solution to obtain single crystals .
- Validation : Confirm purity using HPLC (C18 column, methanol/water mobile phase) and elemental analysis. Cross-reference with IR spectroscopy for functional groups (e.g., S=O, C-N stretches) .
Q. How can hydrogen bonding and π-π interactions in the crystal structure be characterized?
- Protocol : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Measure intermolecular N–H⋯N (2.23–2.50 Å) and C–H⋯Cl (3.26 Å) distances. Analyze π-π stacking (centroid distances ~3.55 Å) using ORTEP-3 for visualization .
- Data Interpretation : Compare observed bond lengths (e.g., C–S: 1.71–1.75 Å) to Cambridge Structural Database averages to identify deviations .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Approach :
- NMR : Assign methionine’s CH₂-S and pyrimidine’s aromatic protons (δ 6.8–8.2 ppm). Confirm stereochemistry via NOESY .
- FT-IR : Identify ν(N–H) at ~3200 cm⁻¹ and ν(C=O) at ~1680 cm⁻¹ .
- Mass Spectrometry : Use ESI-MS to detect [M+H]⁺ and fragmentation patterns (e.g., loss of –SCH₃) .
Advanced Research Questions
Q. How do DFT calculations enhance understanding of electronic properties and reactivity?
- Workflow :
Optimize geometry at B3LYP/6-311++G(d,p) level in DMF solvent.
Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to predict charge transfer behavior .
Use TD-DFT to simulate UV-Vis spectra (λmax ~290 nm) and compare to experimental data .
Q. How to resolve contradictions in crystallographic data (e.g., disordered solvent molecules)?
- Troubleshooting :
- Apply SQUEEZE in PLATON to model disordered regions .
- Validate hydrogen atom positions via Hirshfeld surface analysis (e.g., dnorm plots) .
- Cross-check with PXRD to confirm bulk crystallinity matches SC-XRD .
Q. What mechanistic insights explain the compound’s potential bioactivity (e.g., antifungal)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
